benzyl 6-phenylmethoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylate
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Overview
Description
benzyl 6-phenylmethoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylate is a labeled compound used in various scientific research applications. The compound is characterized by the presence of carbon-13 isotopes, which makes it valuable for studies involving metabolic pathways, environmental pollutant standards, and clinical diagnostics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 6-phenylmethoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylate typically involves the esterification of 2-Benzyloxy-benzoic acid with benzyl alcohol in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the incorporation of carbon-13 isotopes .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar esterification reactions. The process is optimized for high yield and purity, with strict quality control measures to ensure the consistent incorporation of carbon-13 isotopes .
Chemical Reactions Analysis
Types of Reactions
benzyl 6-phenylmethoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Benzylic oxidation yields benzoic acid derivatives.
Reduction: Reduction of the ester group forms benzyl alcohol derivatives.
Substitution: Electrophilic substitution results in various substituted benzoic acid derivatives.
Scientific Research Applications
benzyl 6-phenylmethoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylate is used in a wide range of scientific research applications:
Chemistry: It serves as a reference standard for chemical identification and quantification.
Biology: The compound is used in metabolic studies to trace biochemical pathways.
Medicine: It is employed in clinical diagnostics for imaging and disease detection.
Mechanism of Action
The mechanism of action of benzyl 6-phenylmethoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylate involves its incorporation into metabolic pathways due to the presence of carbon-13 isotopes. These isotopes allow researchers to track the compound’s movement and transformation within biological systems. The molecular targets and pathways involved include various enzymes and metabolic intermediates .
Comparison with Similar Compounds
Similar Compounds
- 2-Benzyloxybenzoic acid
- Salicylic acid benzyl ether
- 2-Phenylmethoxybenzoic acid
Uniqueness
benzyl 6-phenylmethoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylate is unique due to the incorporation of carbon-13 isotopes, which enhances its utility in research applications. This isotopic labeling allows for more precise tracking and analysis compared to non-labeled compounds .
Properties
IUPAC Name |
benzyl 6-phenylmethoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O3/c22-21(24-16-18-11-5-2-6-12-18)19-13-7-8-14-20(19)23-15-17-9-3-1-4-10-17/h1-14H,15-16H2/i7+1,8+1,13+1,14+1,19+1,20+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYIPKILWQXALOW-MGFYRVBCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C(=O)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CO[13C]2=[13CH][13CH]=[13CH][13CH]=[13C]2C(=O)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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